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Introduction

Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate of the
Krebs cycle. Beyond its intracellular metabolic role, extracellular succinate acts as a signaling
molecule by activating the G protein-coupled receptor (GPCR), SUCNRL1 (also known as
GPR91).[1][2][3][4] This receptor is expressed in various tissues, including the kidney, liver,
adipose tissue, and immune cells, and is implicated in a range of physiological and pathological
processes such as inflammation, blood pressure regulation, and metabolic homeostasis.[1][2]
[3][4][5] Consequently, SUCNRL1 has emerged as a promising therapeutic target for drug
discovery. High-throughput screening (HTS) assays are essential for identifying novel agonists
and antagonists of SUCNRL1. This document provides detailed application notes and protocols
for utilizing sodium succinate in HTS campaigns.

SUCNR1 Signaling Pathways

SUCNRL1 is known to couple to both inhibitory (Gai) and activating (Gaq) G proteins, leading to
distinct downstream signaling cascades.[2][3][6]

o Gai Pathway: Activation of the Gai subunit by succinate leads to the inhibition of adenylyl
cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][7]
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» Gaq Pathway: Activation of the Gaq subunit stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
(IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptor on the endoplasmic reticulum,
triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[8]

The specific signaling pathway activated can be cell-type dependent.[3] Therefore, the choice
of HTS assay will depend on the G protein coupling of SUCNRL1 in the chosen cellular context.
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Figure 1: Simplified signaling pathways of SUCNR1 activation.

High-Throughput Screening Workflow

Atypical HTS workflow for identifying modulators of SUCNR1 using sodium succinate as a
reference agonist involves several key steps, from assay development to hit confirmation.
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Figure 2: General experimental workflow for a high-throughput screening campaign.
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Experimental Protocols

The choice of assay depends on the G protein coupling of SUCNRL1 in the cell line of interest.
Below are detailed protocols for two common HTS assays: a calcium mobilization assay for
Gaq coupling and a cAMP assay for Gai coupling.

Calcium Mobilization Assay (Gaq Pathway)

This assay measures the increase in intracellular calcium concentration upon SUCNR1
activation.[8][9][10]

Materials and Reagents:
o HEK?293 cells stably expressing human SUCNRL1 (or other suitable host cells)

e Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic
(e.g., G418)

» Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
e Probenecid (anion transport inhibitor, may be required for some cell lines)[9][10]
e Sodium Succinate (agonist for positive control)
e Test compounds
o 384-well black, clear-bottom microplates
Protocol:
o Cell Plating:
o Culture SUCNRL1-expressing cells to 80-90% confluency.

o Trypsinize and resuspend cells in fresh culture medium.
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o

o

Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 pL of medium.
[8]

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

e Dye Loading:

[e]

[e]

o

[¢]

Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if
needed) in assay buffer according to the manufacturer's instructions.

Remove the culture medium from the cell plates.
Add 20 pL of the dye loading solution to each well.

Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room
temperature, protected from light.[8]

o Compound Addition and Data Acquisition:

Prepare a compound plate with test compounds and controls (sodium succinate for
positive control, vehicle for negative control) at a 4x or 5x final concentration in assay
buffer.

Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g.,
FLIPR, FlexStation).

Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission
at 525 nm) every 1-2 seconds for a total of 120-180 seconds.

Establish a baseline reading for the first 10-20 seconds.

The instrument's integrated liquid handler should then add 10 pL of the compounds from
the compound plate to the cell plate.

Continue recording the fluorescence signal to capture the calcium mobilization.

cAMP Assay (Gai Pathway)
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This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in
intracellular cAMP levels.[11][12] Homogeneous Time-Resolved Fluorescence (HTRF) is a
common detection method.[11][12]

Materials and Reagents:
e CHO-K1 or HEK293 cells stably expressing human SUCNR1
e Cell Culture Medium
o Assay Buffer
o Forskolin (or another adenylyl cyclase activator)
e Sodium Succinate
e Test compounds
o HTRF cAMP assay kit (containing cCAMP-d2 and anti-cAMP cryptate)
o 384-well white microplates
Protocol:
e Cell Preparation:
o Culture SUCNRL1-expressing cells to 80-90% confluency.
o Trypsinize and resuspend cells in assay buffer to the desired density.
e Assay Protocol:
o Dispense 5 L of the cell suspension into each well of a 384-well plate.

o Add 2.5 puL of test compound or sodium succinate (for antagonist screening, pre-incubate
with compounds before adding agonist).

o Add 2.5 puL of forskolin (at a concentration that elicits a submaximal response, e.g., EC80).
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o Incubate for 30-60 minutes at room temperature.[11]

e Detection:

o Add 5 pL of HTRF cAMP-d2 reagent diluted in lysis buffer.

o Add 5 pL of HTRF anti-cAMP-cryptate reagent diluted in lysis buffer.

o Incubate for 60 minutes at room temperature, protected from light.[11]
o Data Acquisition:

o Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and
simultaneous emission at 620 nm (cryptate) and 665 nm (d2).

o Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP
concentration.

Data Presentation

Quantitative data from HTS assays should be summarized for easy comparison. The potency
of sodium succinate can vary depending on the cell type and assay format, with reported
EC50 values typically in the micromolar range.[4][7]

. Reference
Sodium
] Parameter ] Compound
Assay Type Cell Line Succinate
Measured (cESA) EC50
EC50 (pM)
(uM)
Calcium SUCNR1-
o Intracellular Ca2*  ~191 ~2.7
Mobilization HEK?293
SUCNR1-CHO- Intracellular
CAMP Inhibition ~29 ~0.111
K1 cAMP

EC50 values are approximate and may vary between experiments. cESA (cis-epoxysuccinic
acid) is a more potent synthetic agonist of SUCNRL1.[7][13]
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Conclusion

The protocols and information provided here offer a comprehensive guide for utilizing sodium
succinate in high-throughput screening assays to identify novel modulators of the SUCNRL1
receptor. The choice of assay format is critical and should be based on the known or
determined G protein coupling of SUCNR1 in the selected cellular system. Careful assay
optimization and robust data analysis are essential for the successful identification and
validation of new lead compounds targeting this important metabolic receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Sodium Succinate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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